N-(5-ethyl-1,3-thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23g/mol |
IUPAC Name |
N-(5-ethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H10N2OS/c1-3-6-4-8-7(11-6)9-5(2)10/h4H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
RBGTUONTIBCNIA-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)NC(=O)C |
Canonical SMILES |
CCC1=CN=C(S1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiazole Ring
Aromatic Substituents
- N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) and N-[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) (): Structural Differences: Chlorine and fluorine/methyl groups at the 4-position of the thiazole ring. Synthesis: Reacting bromo-substituted aryl ketones with thiourea derivatives. Molecular Weight: ~294.8 g/mol (higher than the target compound due to bulky aryl groups).
N-[4-(3-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (16) ():
- Structural Difference : Hydroxyphenyl group at the 4-position.
- Synthesis : Microwave-assisted reaction (42% yield).
- Implications : Polar hydroxyl group may enhance solubility but reduce metabolic stability.
Heterocyclic and Complex Substituents
Ceperognastat (): N-[4-fluoro-5-({(2S,4S)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl}methyl)-1,3-thiazol-2-yl]acetamide
- Structural Complexity : Incorporates a piperidine ring, fluorine, and oxadiazole groups.
- Activity : Janus kinase inhibitor with anti-inflammatory applications.
- Key Difference : Extended substituents enable selective enzyme targeting, unlike the simpler ethyl group in the target compound.
- 2-(3-Methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide (): Structural Features: Pyridine and methoxyphenyl groups. Molecular Weight: 325.39 g/mol.
Positional Isomerism
- N-[5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (): Structural Difference: Hydroxyphenyl group at the 5-position (vs. ethyl in the target compound). Molecular Weight: 234.27 g/mol.
Thiadiazole vs. Thiazole Derivatives
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (): Core Difference: Thiadiazole ring replaces thiazole. Activity: Not explicitly stated, but sulfur-rich structures often exhibit antioxidant or kinase-modulating properties. Molecular Weight: ~536.71 g/mol.
Structural and Physicochemical Comparisons
Preparation Methods
Synthesis of 5-Ethyl-1,3-thiazol-2-amine
Starting Material : 2-Bromo-3-pentanone (ethyl methyl ketone derivative) reacts with thiourea in ethanol under reflux. The α-bromo ketone undergoes nucleophilic attack by the thiourea's sulfur atom, followed by cyclization to form the thiazole ring.
Reaction Conditions :
-
Solvent : Ethanol (anhydrous)
-
Workup : Neutralization with NaOH, filtration, and recrystallization from 30% aqueous ethanol.
Yield : 57–63% (analogous to)
Characterization :
-
1H-NMR (CDCl3) : δ 1.29 (t, J = 7.5 Hz, 3H, CH2CH3), 2.72 (q, J = 7.5 Hz, 2H, CH2CH3), 6.85 (s, 1H, thiazole-H4).
Acetylation of 5-Ethyl-1,3-thiazol-2-amine
Acetic Anhydride-Mediated Acetylation
Procedure :
Workup :
Acetyl Chloride in Base-Catalyzed Conditions
Procedure :
-
Reaction of 5-Ethyl-1,3-thiazol-2-amine with acetyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base at 0°C.
Optimization :
Yield : 76–81%
Advantage : Reduced side reactions compared to acetic anhydride.
Alternative Synthetic Pathways
Functionalization of Preformed Thiazoles
Post-synthetic modification of 2-aminothiazoles via alkylation at the 5-position has been explored, though this method requires precise control:
Solid-Phase Synthesis for Scalability
Patented methodologies describe solid dispersions to enhance yield and purity:
-
Carrier : Microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC).
-
Process : Co-grinding the acetylated product with the carrier in a ball mill (20–30 Hz, 2 hours).
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Chromatographic Purity
Challenges and Optimization Strategies
Impurity Control
Solvent Selection
-
Polar Aprotic Solvents : DMF or NMP enhance reaction rates but complicate purification.
-
Ethereal Solvents : THF balances reactivity and workup efficiency.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
